2-chlorobenzoic acid;N-cyclohexylcyclohexanamine
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Overview
Description
2-Chlorobenzoic acid: and N-cyclohexylcyclohexanamine are two distinct chemical compounds. 2-Chlorobenzoic acid is an organic compound with the formula ClC₆H₄CO₂H. It is one of three isomeric chlorobenzoic acids and is known for being the strongest acid among them . N-cyclohexylcyclohexanamine, on the other hand, is a secondary amine with a cyclohexyl group attached to the nitrogen atom.
Preparation Methods
2-Chlorobenzoic Acid
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Synthetic Routes
Oxidation of 2-chlorotoluene: This method involves the oxidation of 2-chlorotoluene using potassium permanganate as the oxidizing agent.
Hydrolysis of α,α,α-trichloro-2-toluene: This method involves the hydrolysis of α,α,α-trichloro-2-toluene to produce 2-chlorobenzoic acid.
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Industrial Production Methods
N-cyclohexylcyclohexanamine
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Synthetic Routes
Reductive Amination: This method involves the reaction of cyclohexanone with cyclohexylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
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Industrial Production Methods
- The industrial production of N-cyclohexylcyclohexanamine often involves reductive amination on a large scale using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Chlorobenzoic Acid
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Types of Reactions
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Common Reagents and Conditions
Potassium Permanganate: Used in the oxidation of 2-chlorotoluene to 2-chlorobenzoic acid.
Ammonia: Used in substitution reactions to replace the chlorine atom with an amino group.
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Major Products
2-Aminobenzoic Acid: Formed from the substitution of the chlorine atom with an amino group.
Chlorobenzene: Formed from the decarboxylation of 2-chlorobenzoic acid.
N-cyclohexylcyclohexanamine
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Types of Reactions
Reductive Amination: The primary method for synthesizing N-cyclohexylcyclohexanamine involves the reductive amination of cyclohexanone with cyclohexylamine.
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Common Reagents and Conditions
Sodium Borohydride: A reducing agent used in the reductive amination process.
Hydrogen Gas with Catalyst: Used in the catalytic hydrogenation process for reductive amination.
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Major Products
N-cyclohexylcyclohexanamine: The primary product formed from the reductive amination of cyclohexanone with cyclohexylamine.
Scientific Research Applications
2-Chlorobenzoic Acid
Chemistry: Used as a precursor in the synthesis of various organic compounds, including drugs, food additives, and dyes.
Biology: Studied for its degradation by microorganisms such as Pseudomonas aeruginosa.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Used as an intermediate in the production of fungicides, insecticides, and acaricides.
N-cyclohexylcyclohexanamine
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biological systems.
Industry: Used as an intermediate in the production of various industrial chemicals.
Mechanism of Action
2-Chlorobenzoic Acid
- The mechanism of action of 2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways in biological systems. It can act as an inhibitor of certain enzymes and disrupt metabolic pathways .
N-cyclohexylcyclohexanamine
- The mechanism of action of N-cyclohexylcyclohexanamine involves its interaction with specific receptors and enzymes in biological systems. It can modulate the activity of these targets and influence various physiological processes.
Comparison with Similar Compounds
2-Chlorobenzoic Acid
Similar Compounds: 3-chlorobenzoic acid, 4-chlorobenzoic acid.
N-cyclohexylcyclohexanamine
Similar Compounds: Cyclohexylamine, N-methylcyclohexylamine.
Uniqueness: N-cyclohexylcyclohexanamine has unique steric and electronic properties due to the presence of two cyclohexyl groups attached to the nitrogen atom.
Properties
CAS No. |
817177-03-0 |
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Molecular Formula |
C19H28ClNO2 |
Molecular Weight |
337.9 g/mol |
IUPAC Name |
2-chlorobenzoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C7H5ClO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-6-4-2-1-3-5(6)7(9)10/h11-13H,1-10H2;1-4H,(H,9,10) |
InChI Key |
MITCEDXKXWWNJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)C(=O)O)Cl |
Origin of Product |
United States |
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